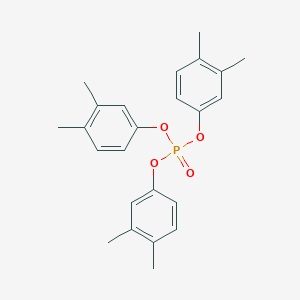
Tris(3,4-dimethylphenyl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(3,4-dimethylphenyl) phosphate, also known as this compound, is a useful research compound. Its molecular formula is C24H27O4P and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in benzene; slightly soluble in ethanol and hexane. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66431. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Agrochemical Applications
Adjuvant in Agrochemical Formulations
TDMP is utilized as an adjuvant in agrochemical formulations. Adjuvants are substances that enhance the efficacy of active ingredients in pesticides and herbicides. Specifically, TDMP has been shown to improve the biological activity of insecticides such as malathion against resistant houseflies and mosquitoes .
Case Study: Efficacy with Insecticides
A study demonstrated that TDMP acts synergistically with malathion, enhancing its effectiveness against resistant insect populations. This synergy is crucial for developing more effective pest control strategies, particularly in agricultural settings where resistance to conventional insecticides poses a significant challenge .
Flame Retardant Applications
Role in Flame Retardant Formulations
TDMP is also employed as a flame retardant in various materials. Its properties make it suitable for use in plastics, textiles, and coatings, providing enhanced fire resistance while maintaining material integrity .
Environmental Considerations
Research indicates that TDMP's use as a flame retardant raises concerns regarding environmental persistence and bioaccumulation. It is classified as a persistent, bioaccumulative, and toxic (PBT) substance due to its high bioconcentration factor in aquatic organisms . Regulatory assessments emphasize the need for careful management of its use to mitigate potential environmental impacts.
Industrial Applications
Use in Hydraulic Fluids
TDMP is incorporated into hydraulic fluids due to its lubricating properties and stability under high temperatures. The compound's chemical structure allows it to function effectively in demanding industrial environments .
Case Study: Performance Evaluation
In industrial settings, hydraulic fluids containing TDMP have been evaluated for their performance under extreme conditions. Results indicate that these fluids maintain their viscosity and lubricating properties even at elevated temperatures, making them suitable for various applications in machinery and heavy equipment .
Toxicological Studies
Health Implications
Research into the toxicological effects of TDMP has revealed potential endocrine-disrupting properties. Studies have shown that exposure to TDMP can lead to developmental impairments in animal models, particularly affecting reproductive health . These findings underscore the importance of assessing the safety of TDMP in consumer products and industrial applications.
Comparative Analysis of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Agrochemicals | Adjuvant for insecticides | Enhances efficacy against resistant pests |
| Flame Retardants | Used in plastics and textiles | Concerns over environmental persistence |
| Industrial Fluids | Component in hydraulic fluids | Maintains performance under high temperatures |
| Toxicology | Potential endocrine disruptor | Affects reproductive health in animal studies |
属性
CAS 编号 |
3862-11-1 |
|---|---|
分子式 |
C24H27O4P |
分子量 |
410.4 g/mol |
IUPAC 名称 |
tris(3,4-dimethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-16-7-10-22(13-19(16)4)26-29(25,27-23-11-8-17(2)20(5)14-23)28-24-12-9-18(3)21(6)15-24/h7-15H,1-6H3 |
InChI 键 |
BCTKCHOESSAGCN-UHFFFAOYSA-N |
杂质 |
Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ |
SMILES |
CC1=C(C=C(C=C1)OP(=O)(OC2=CC(=C(C=C2)C)C)OC3=CC(=C(C=C3)C)C)C |
规范 SMILES |
CC1=C(C=C(C=C1)OP(=O)(OC2=CC(=C(C=C2)C)C)OC3=CC(=C(C=C3)C)C)C |
沸点 |
260-263 °C @ 7 mm Hg |
颜色/形态 |
Wax |
熔点 |
72.0 °C 72 °C |
Key on ui other cas no. |
3862-11-1 |
Pictograms |
Irritant |
溶解度 |
Sol in benzene; slightly soluble in ethanol and hexane |
同义词 |
Tri-3,4-xylyl Phosphate; Tris(3,4-dimethylphenyl) Phosphate; 3,4-Xylyl Phosphate; NSC 66431; Tri-3,4-xylenyl Phosphate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















